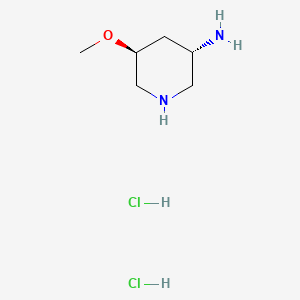![molecular formula C15H12ClNO2 B13904538 Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate CAS No. 95568-79-9](/img/structure/B13904538.png)
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and an ethyl ester group at the 2-position of the benzo[E]indole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3H-benzo[E]indole-2-carboxylate: Lacks the chloro substituent, resulting in different chemical properties and reactivity.
5-Chloro-1H-indole-2-carboxylate: Similar structure but lacks the ethyl ester group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
95568-79-9 |
|---|---|
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
ethyl 5-chloro-3H-benzo[e]indole-2-carboxylate |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-15(18)14-7-11-9-5-3-4-6-10(9)12(16)8-13(11)17-14/h3-8,17H,2H2,1H3 |
InChI-Schlüssel |
XQDSMMXYCFRVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


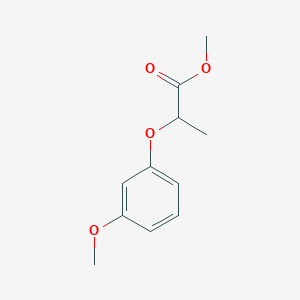
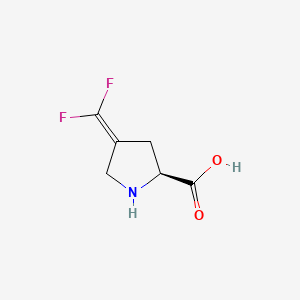
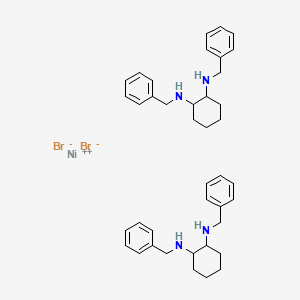

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
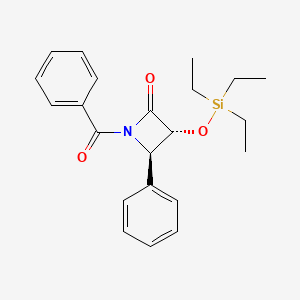
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
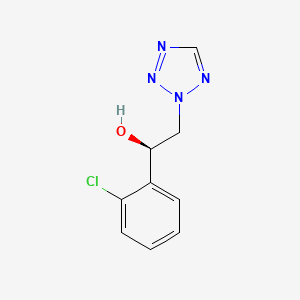
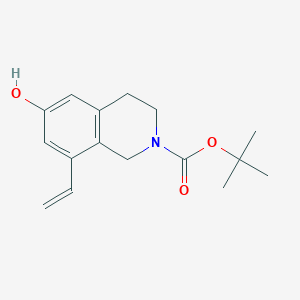
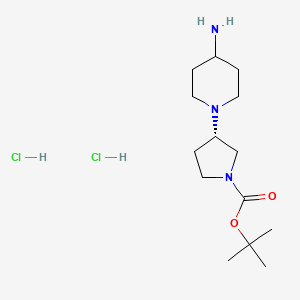
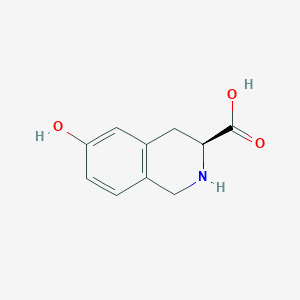

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
